2-Ethynyl-6-methoxynaphthalene: A Comprehensive Technical Guide for Researchers
2-Ethynyl-6-methoxynaphthalene: A Comprehensive Technical Guide for Researchers
CAS Number: 129113-00-4
This technical guide provides an in-depth overview of 2-Ethynyl-6-methoxynaphthalene, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a summary of its chemical properties, detailed synthetic protocols, and an exploration of its potential biological activities.
Core Properties and Data
2-Ethynyl-6-methoxynaphthalene is a solid organic compound. Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 129113-00-4 | [1] |
| Molecular Formula | C₁₃H₁₀O | [1] |
| Molecular Weight | 182.22 g/mol | [1] |
| Melting Point | 110-114 °C | |
| Appearance | Solid | |
| InChI Key | PATPLTUFXUXNDY-UHFFFAOYSA-N | [1] |
| SMILES | COc1ccc2cc(ccc2c1)C#C |
Synthesis of 2-Ethynyl-6-methoxynaphthalene
The synthesis of 2-Ethynyl-6-methoxynaphthalene is typically achieved in a two-step process starting from the readily available 2-methoxynaphthalene (B124790). The first step involves the Friedel-Crafts acylation to introduce an acetyl group, followed by the conversion of the acetyl group to the desired ethynyl (B1212043) functionality.
Step 1: Synthesis of 2-Acetyl-6-methoxynaphthalene (B28280)
A common precursor for 2-Ethynyl-6-methoxynaphthalene is 2-Acetyl-6-methoxynaphthalene. Its synthesis is a well-established procedure.
Experimental Protocol: Friedel-Crafts Acylation of 2-Methoxynaphthalene [2]
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Materials:
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2-Methoxynaphthalene
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Anhydrous aluminum chloride (AlCl₃)
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Acetyl chloride
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Concentrated hydrochloric acid
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Anhydrous magnesium sulfate
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Crushed ice
-
-
Procedure:
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve anhydrous aluminum chloride (0.32 mol) in dry nitrobenzene (200 ml).
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Once dissolved, add finely ground 2-methoxynaphthalene (0.250 mol).
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Cool the stirred solution to approximately 5°C in an ice bath.
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Add redistilled acetyl chloride (0.32 mol) dropwise over 15–20 minutes, maintaining the temperature between 10.5 and 13°C.
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After the addition is complete, continue stirring in the ice bath for 2 hours.
-
Allow the mixture to stand at room temperature for at least 12 hours.
-
Cool the reaction mixture in an ice bath and pour it with stirring into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (100 ml).
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Transfer the resulting two-phase mixture to a separatory funnel with chloroform (50 ml).
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Separate the chloroform-nitrobenzene layer and wash it with three 100-ml portions of water.
-
Transfer the organic layer to a round-bottomed flask and steam-distill to remove nitrobenzene and chloroform.
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Dissolve the solid residue in chloroform (100 ml), dry the solution over anhydrous magnesium sulfate, and filter.
-
Remove the chloroform using a rotary evaporator.
-
Recrystallize the solid residue from methanol to yield white, crystalline 2-acetyl-6-methoxynaphthalene.
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Step 2: Conversion of 2-Acetyl-6-methoxynaphthalene to 2-Ethynyl-6-methoxynaphthalene
The conversion of the acetyl group to an ethynyl group can be achieved through several established methods in organic synthesis, most notably the Corey-Fuchs reaction or the Seyferth-Gilbert homologation.
Experimental Protocol: Corey-Fuchs Reaction [3][4][5][6]
This two-step protocol first converts the ketone into a dibromoalkene, which is then treated with a strong base to yield the terminal alkyne.
-
Materials:
-
2-Acetyl-6-methoxynaphthalene
-
Carbon tetrabromide (CBr₄)
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Triphenylphosphine (B44618) (PPh₃)
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Anhydrous dichloromethane (B109758) (DCM)
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n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
-
Procedure:
-
Formation of the Dibromoalkene:
-
In a round-bottomed flask under an inert atmosphere, dissolve triphenylphosphine (4 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C and add carbon tetrabromide (2 equivalents) portion-wise.
-
Stir the resulting dark red mixture at 0°C for 30 minutes.
-
Add a solution of 2-acetyl-6-methoxynaphthalene (1 equivalent) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with DCM.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the 1,1-dibromo-2-(6-methoxynaphthalen-2-yl)prop-1-ene.
-
-
Formation of the Alkyne:
-
Dissolve the dibromoalkene (1 equivalent) in anhydrous THF under an inert atmosphere and cool to -78°C.
-
Add n-butyllithium (2.2 equivalents) dropwise, maintaining the temperature at -78°C.
-
Stir the reaction mixture at -78°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-ethynyl-6-methoxynaphthalene.
-
-
Experimental Protocol: Seyferth-Gilbert Homologation (Bestmann-Ohira Modification) [7][8][9]
This method provides a one-pot conversion of the ketone to the alkyne using the Bestmann-Ohira reagent.
-
Materials:
-
2-Acetyl-6-methoxynaphthalene
-
Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous methanol
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
In a round-bottomed flask under an inert atmosphere, dissolve 2-acetyl-6-methoxynaphthalene (1 equivalent) in anhydrous THF and methanol.
-
Add potassium carbonate (2-3 equivalents) and the Bestmann-Ohira reagent (1.5 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-ethynyl-6-methoxynaphthalene.
-
Synthetic Workflow Diagram
References
- 1. 2-Ethynyl-6-methoxynaphthalene | C13H10O | CID 4586522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Corey-Fuchs Reaction [organic-chemistry.org]
- 4. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 5. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 8. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 9. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]
